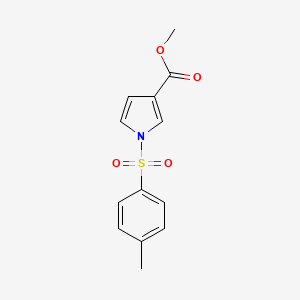

1-甲苯磺酰基-1H-吡咯-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 212071-00-6 . Its molecular formula is C13H13NO4S and it has a molecular weight of 279.32 . The IUPAC name for this compound is methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylate .

Synthesis Analysis

The synthesis of pyrrole derivatives, like “Methyl 1-tosyl-1H-pyrrole-3-carboxylate”, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .

Molecular Structure Analysis

The InChI code for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is 1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

科学研究应用

1. 吡咯的合成和功能化

1-甲苯磺酰基-1H-吡咯-3-甲酸甲酯及其衍生物已广泛用于合成各种基于吡咯的化合物。例如,朱、兰和权(2003 年)开发了一种以完全区域选择性合成 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-甲酸乙酯的方法 (Zhu, Lan, & Kwon, 2003)。米斯拉等人(2007 年)还展示了区域选择性合成 2,3,4-取代吡咯的高效途径 (Misra, Panda, Ila, & Junjappa, 2007)。

2. 抗菌剂

Hublikar 等人(2019 年)合成了一系列新型的 2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-甲酸甲酯衍生物,表现出显着的抗菌活性,突出了这些化合物在治疗应用中的潜力 (Hublikar 等人,2019 年)。

3. 化学反应中的催化剂

Silachev 等人(2012 年)和 Qin 等人(2009 年)探讨了 1-甲苯磺酰基-1H-吡咯-3-甲酸甲酯衍生物在各种化学反应中的反应性,证明了它们作为有机合成中催化剂或中间体的多功能性 (Silachev, Filimonov, Slepukhin, & Maslivets, 2012); (Qin, Zhang, Wu, Zheng, Yang, & Yu, 2009)。

4. 新型治疗剂的开发

该化合物及其衍生物已用于新型治疗剂的开发。例如,Alp 等人(2010 年)合成了新的甲苯磺酰基吡咯衍生物,并分析了它们对人胞质碳酸酐酶的抑制效力,证明了它们在药物化学中的潜力 (Alp, Ekinci, Gültekin, Şentürk, Şahin, & Küfrevioğlu, 2010)。

5. 绿色合成方法

范等人(2008 年)报道了吡咯-1-甲酸甲酯的绿色合成,展示了合成吡咯衍生物的环境友好方法 (Fan, Zhao, Li, Xiao, Wei, & Sun, 2008)。

安全和危害

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” can be found online . It’s always important to handle chemicals with appropriate safety measures.

Relevant Papers

There are peer-reviewed papers and technical documents related to “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” available at Sigma-Aldrich . These documents can provide more detailed and specific information about the compound.

作用机制

Target of Action

It is known that pyrrole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Pyrrole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target molecules .

Biochemical Pathways

Pyrrole derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Pyrrole derivatives are known to have a wide range of biological activities .

Action Environment

Like all chemical compounds, its activity and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOVPGKRRVEJGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571166 |

Source

|

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-tosyl-1H-pyrrole-3-carboxylate | |

CAS RN |

212071-00-6 |

Source

|

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)

![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)